![molecular formula C9H10N2O4 B1268256 2-Amino-3-nitrobenzoic acid ethyl ester CAS No. 61063-11-4](/img/structure/B1268256.png)
2-Amino-3-nitrobenzoic acid ethyl ester
Overview
Description
“2-Amino-3-nitrobenzoic acid ethyl ester” is a chemical compound with the molecular formula C9H11NO2 . It is derived from benzoic acid, which is an aromatic carboxylic acid .
Synthesis Analysis
The synthesis of “2-Amino-3-nitrobenzoic acid ethyl ester” can be achieved through several methods. One approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . Another method starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of “2-Amino-3-nitrobenzoic acid ethyl ester” is characterized by its molecular formula C9H11NO2 . The structure can be represented in 2D or 3D conformers .Chemical Reactions Analysis
Esters, such as “2-Amino-3-nitrobenzoic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, while in basic hydrolysis, the molecule of the base splits the ester linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-nitrobenzoic acid ethyl ester” include a molecular weight of 165.1891 . Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which means they cannot engage in intermolecular hydrogen bonding with one another .Scientific Research Applications
Organic Chemistry Education: Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester
Field
This application is in the field of Organic Chemistry Education .
Application
The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is designed as an experiment for use in an introductory organic chemistry course .
Method
The compound was synthesized as a one-pot reaction within 30 mins to 16 hours, with one hour producing a workable yield. The bright yellow solid was purified using liquid-liquid extraction, and the extraction process is monitored by a marked color change .
Results
The product was then characterized by 1H NMR, 13C NMR, and thin-layer chromatography .
Pharmaceutical Industry: Benzocaine
Field
This application is in the field of Pharmaceutical Industry .
Application
Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide. It has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in condom .
Method
The methodologies for obtaining this molecule have already been elucidated and published in the literature .
Results
The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .
Organic Chemistry: Nitro Compounds
Field
This application is in the field of Organic Chemistry .
Application
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Method
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .
Results
Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .
Organic Chemistry: Reactions at the Benzylic Position
Application
Reactions that occur at the benzylic position are very important for synthesis problems .
Method
The reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion is one of the methods .
Results
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVXXTKDCKQHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209944 | |
Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-nitrobenzoate | |
CAS RN |
61063-11-4 | |
Record name | Ethyl 2-amino-3-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061063114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nitroanthranilate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-3-nitrobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EK8TYD2RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.